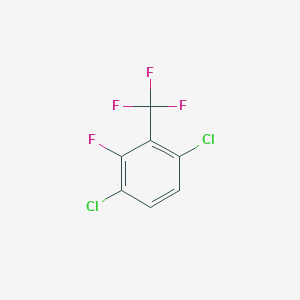

1,4-Dichloro-2-fluoro-3-(trifluoromethyl)benzene

Vue d'ensemble

Description

1,4-Dichloro-2-fluoro-3-(trifluoromethyl)benzene is a chemical compound with the molecular formula C7H2Cl2F4 . It has a molecular weight of 215.000 and an exact mass of 213.956390 . The compound is also known by other names such as 2,5-Dichlorobenzotrifluoride .

Synthesis Analysis

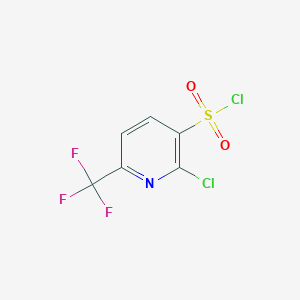

The synthesis of compounds similar to 1,4-Dichloro-2-fluoro-3-(trifluoromethyl)benzene often involves the use of hydrogen fluoride-pyridine and 1,3-dibromo-5,5-dimethylhydantoin . The mechanism is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen which makes subsequently the nucleophilic substitution by a fluoride possible .Molecular Structure Analysis

The molecular structure of 1,4-Dichloro-2-fluoro-3-(trifluoromethyl)benzene consists of a benzene ring substituted with two chlorine atoms, one fluorine atom, and a trifluoromethyl group .Chemical Reactions Analysis

The chemical reactions involving compounds like 1,4-Dichloro-2-fluoro-3-(trifluoromethyl)benzene are often nucleophilic substitutions . These reactions generally occur at sp2 or sp hybridized carbon atoms .Physical And Chemical Properties Analysis

1,4-Dichloro-2-fluoro-3-(trifluoromethyl)benzene has a density of 1.5±0.1 g/cm3 . It has a boiling point of 180.0±35.0 °C at 760 mmHg . The compound has a flash point of 70.7±19.4 °C .Applications De Recherche Scientifique

Photochemistry in Gas Phase

Research has shown the significant photophysical processes of fluoro(trifluoromethyl)benzenes, including the 1,4-Dichloro-2-fluoro-3-(trifluoromethyl)benzene isomer, in the gas phase. These studies highlight the variation in fluorescence yields and mean radiative lifetimes across different isomers, offering insights into their photochemical behavior (Al-ani, 1973).

Chemical Reaction Pathways

The compound has been studied in various chemical reactions, including fluorination processes. For instance, 1,3-Bis-(trifluoromethyl)benzene's fluorination over potassium tetrafluorocobaltate reveals the formation of derivatives including similar compounds, shedding light on potential reaction pathways (Parsons, 1972).

Spectroscopic Analysis

Studies have explored the fluorescence spectra and quenching of singlet state emission in various fluoro(trifluoromethyl)benzenes, including this compound. These analyses provide a deeper understanding of their electronic and vibrational properties, crucial for their applications in spectroscopy (Al-ani, 1973).

Material Synthesis

This chemical plays a role in the synthesis of advanced materials. For example, it's been used in the preparation of fluorine-containing phenylacetylenes, demonstrating its utility in developing novel materials with specific properties (Kodaira & Okuhara, 1988).

Mécanisme D'action

Mode of Action

It’s known that halogenated aromatic compounds can participate in various chemical reactions, including electrophilic aromatic substitution . The presence of both electron-withdrawing (fluorine and chlorine) and electron-donating (methyl) groups on the benzene ring can influence its reactivity.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect a compound’s reactivity and stability. For instance, the reactivity of halogenated aromatic compounds can be influenced by the pH of the environment . .

Safety and Hazards

The compound is classified as corrosive (Hazard Code: C) and has a danger signal word . It has hazard statements H314 . Precautionary measures include using personal protective equipment such as faceshields, full-face respirator, gloves, goggles, and a multi-purpose combination respirator cartridge .

Propriétés

IUPAC Name |

1,4-dichloro-2-fluoro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F4/c8-3-1-2-4(9)6(10)5(3)7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHJSFLMWHRJYNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C(F)(F)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dichloro-2-fluoro-3-(trifluoromethyl)benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'H-spiro[cyclopropane-1,4'-isoquinoline]-1',3'(2'H)-dione](/img/structure/B1425489.png)

![3-Methylbenzo[d]isoxazole-5-carbaldehyde](/img/structure/B1425493.png)

![Ethyl 8-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B1425497.png)

![Ethyl 5-nitropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B1425505.png)

![Tert-butyl 6-bromobenzo[D]isothiazole-3-carboxylate](/img/structure/B1425507.png)